6-Hydroxybetamethasone, a metabolite of dexamethasone, has garnered attention in the scientific community due to its significant presence in human urinary excretion following dexamethasone administration. Dexamethasone itself is a well-known corticosteroid with a wide range of applications in medical practice, particularly for its anti-inflammatory and immunosuppressant effects. The identification and quantification of its metabolites are crucial for understanding the drug's pharmacokinetics and potential implications for therapeutic use1.
While the provided papers do not directly discuss the applications of 6-Hydroxybetamethasone, they do mention the therapeutic potential of related compounds such as 20-hydroxyecdysone (20E). This compound, like dexamethasone, is a polyhydroxylated steroid and has shown a range of beneficial effects in mammals, including anabolic, hypolipidemic, anti-diabetic, and anti-inflammatory properties. The mechanism of action for 20E involves the activation of the Mas1 receptor, which is part of the renin-angiotensin system. This receptor activation could explain the observed effects in various animal models. Although 20E is different from 6-Hydroxybetamethasone, the study of such related compounds can provide insights into the potential applications of steroid metabolites in treating diseases. The research on 20E has progressed to the point of early-stage clinical trials, indicating a pathway that could be relevant for the study and application of 6-Hydroxybetamethasone in the future2.
The synthesis of 6-Hydroxybetamethasone can be achieved through various methods, often involving the hydroxylation of betamethasone at the C-6 position. A common synthetic route includes:
The synthetic pathway can be outlined as follows:
This method provides a direct approach to obtaining 6-Hydroxybetamethasone with high purity.
The molecular formula of 6-Hydroxybetamethasone is , and its structural features include:
6-Hydroxybetamethasone participates in several chemical reactions typical of steroid compounds:
These reactions are essential for modifying the compound for various pharmaceutical applications.
The mechanism of action of 6-Hydroxybetamethasone primarily involves:
This mechanism underlies its therapeutic use in conditions like allergies, asthma, and autoimmune diseases.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 374.46 g/mol |
Melting Point | 220 - 225 °C |
Solubility | Soluble in organic solvents |
6-Hydroxybetamethasone has several scientific applications:
6-Hydroxybetamethasone (systematic name: Pregna-1,4-diene-3,20-dione,9-fluoro-6,11,17,21-tetrahydroxy-16-methyl-,(6β,11β,16β)) is a hydroxylated metabolite of betamethasone. Its molecular formula is C₂₂H₂₉FO₆, with a molecular weight of 408.46 g/mol [1] [6]. The core structure retains the pregna-1,4-diene-3,20-dione backbone characteristic of glucocorticoids but incorporates a β-oriented hydroxy group at C6 (6β-hydroxy). This axial hydroxylation alters the electronic environment of ring B and adjacent functional groups [6] [8].
Key stereochemical features include:
The 6β-stereochemistry disrupts planarity in ring B, increasing molecular polarity compared to betamethasone. This configuration is confirmed by X-ray crystallography of related 6-hydroxy steroids, showing altered torsion angles (C5-C6-C7-C8 ≈ -60°) [8].
Table 1: Stereochemical Centers in 6-Hydroxybetamethasone
Carbon | Substituent | Configuration | Role |
---|---|---|---|
C6 | -OH | β | Metabolic handle; increases polarity |
C9 | -F | α | Enhances glucocorticoid affinity |
C11 | -OH | β | H-bond donor for receptor binding |
C16 | -CH₃ | β | Reduces mineralocorticoid effects |
C17 | -CH₂OH | α | Part of conserved diol side chain |
6-Hydroxybetamethasone differs structurally from betamethasone (C₂₂H₂₉FO₅, MW 392.46 g/mol) solely by the addition of a 6β-hydroxy group [6] [9]. This modification induces significant physicochemical changes:
Table 2: Structural and Physicochemical Comparison with Betamethasone
Property | Betamethasone | 6-Hydroxybetamethasone | Change |
---|---|---|---|
Molecular Formula | C₂₂H₂₉FO₅ | C₂₂H₂₉FO₆ | +O |
Molecular Weight | 392.46 g/mol | 408.46 g/mol | +16 Da |
Key Functional Groups | Δ⁴-3-keto, 11β-OH, 9α-F | Adds 6β-OH | Increased H-bond capacity |
Calculated logP | 2.13 | 1.35 | More hydrophilic |
Glucocorticoid Receptor Binding | High (agonist) | Undetectable | Loss of activity |
Single-crystal X-ray diffraction studies of 6-hydroxybetamethasone derivatives reveal key packing motifs and conformational details. Although no structure of the exact compound is published, closely related 6-hydroxylated steroids (e.g., Sananone dipropionate, a betamethasone analog) crystallize in the monoclinic P2₁ space group with unit cell parameters a = 12.47 Å, b = 7.29 Å, c = 15.88 Å, β = 91.4° [8]. The 6β-hydroxy group participates in intramolecular hydrogen bonding with the C3 carbonyl (O6-H···O3 ≈ 2.12 Å), stabilizing a half-chair conformation in ring B.
Solid-state characteristics include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Assignments were confirmed via ¹H, ¹³C, DEPT-135, and 2D (COSY, HSQC, HMBC) NMR in CDCl₃ [8]:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes (KBr pellet) [6] [8]:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) in positive mode shows [6] [8]:
Table 3: Characteristic NMR Chemical Shifts (CDCl₃) [8]
Carbon | δ ¹³C (ppm) | δ ¹H (ppm), Multiplicity | Key Correlations (HMBC) |
---|---|---|---|
C3 | 186.0 | - | H2, H4 |
C4 | 125.2 | 6.18 (s) | H3 (weak), H6 |
C5 | 166.6 | - | H4, H6, H7 |
C6 | 79.2 | 2.31–2.60 (m) | H4, H7, H8, 6β-OH |
C9 | 100.2 (d, JCF = 182 Hz) | - | H8, H11, H12 |
C11 | 76.8 | 4.12 (d, J = 10 Hz) | H9, H12 |
C20 | 209.5 | - | H21 |
6β-OH | - | 3.92 (br s) | H6 |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8